

GaMF1.39: A Novel Antitubercular Agent Targeting F-ATP Synthase

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Compound of Interest

Compound Name:	GaMF1.39
Cat. No.:	B15566386

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A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth overview of the discovery, mechanism of action, and preclinical development of **GaMF1.39**, a promising novel antitubercular compound. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction: The Discovery of GaMF1.39

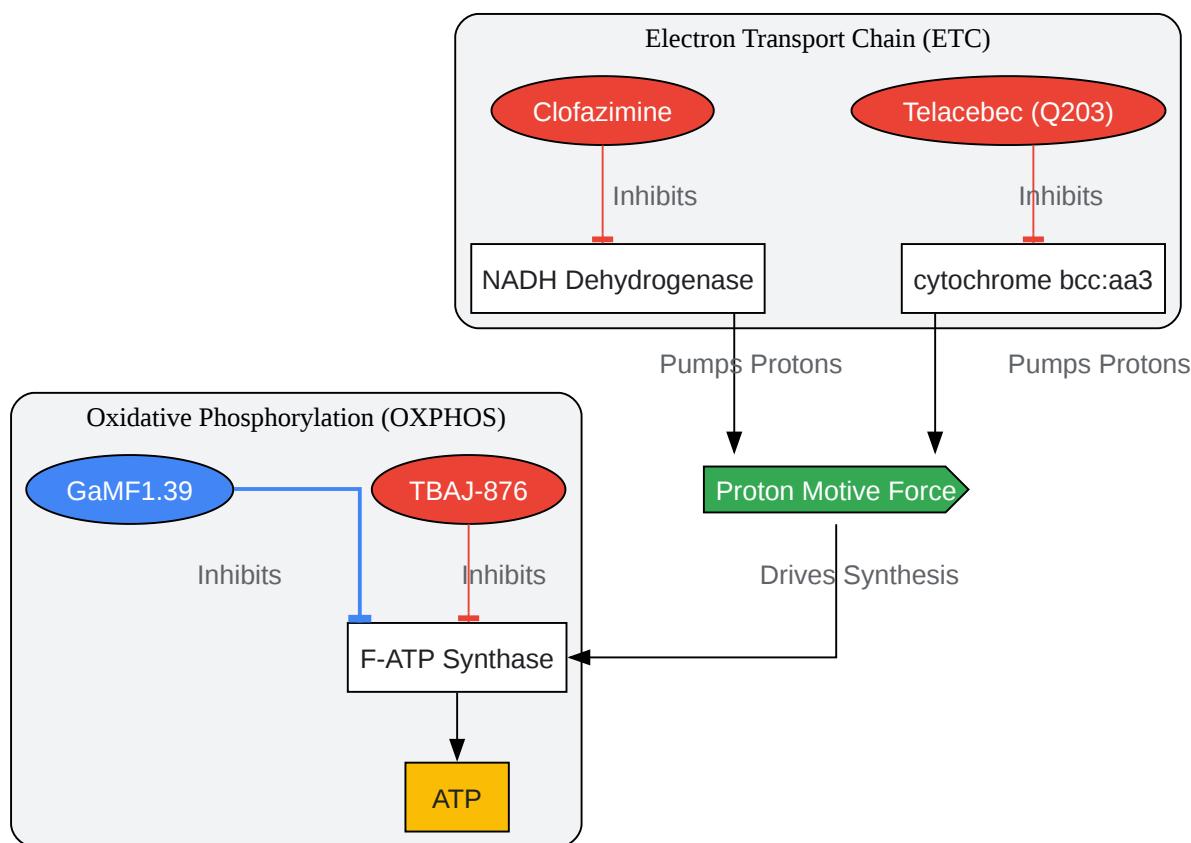
GaMF1.39 is a potent diaminopyrimidine analog developed to combat *Mycobacterium tuberculosis* (Mtb), the causative agent of tuberculosis. Its discovery stemmed from an *in silico* screening that identified the parent compound, GaMF1, which targets a mycobacterium-specific loop of the γ subunit of F-ATP synthase.^{[1][2]} Subsequent structure-activity relationship (SAR) studies led to the synthesis of **GaMF1.39**, exhibiting an 18-fold improvement in activity compared to its predecessor.^[2] This compound is bactericidal and shows significant promise, particularly in combination therapies targeting oxidative phosphorylation.^{[3][4]}

Mechanism of Action: Targeting the Mycobacterial Powerhouse

GaMF1.39 exerts its bactericidal effect by specifically targeting the F-ATP synthase, a crucial enzyme for ATP production in Mtb. The compound binds to the rotary subunit γ of the F-ATP synthase, leading to a depletion of cellular ATP. Notably, this inhibition of ATP synthesis occurs

without affecting proton coupling or oxygen consumption, indicating a specific mode of action. Molecular docking studies have further elucidated the binding interaction, showing that **GaMF1.39** interacts with key residues within the γ -loop of the Mtb subunit γ .

The following diagram illustrates the signaling pathway affected by **GaMF1.39**.



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Mechanism of Action of **GaMF1.39** and other ETC/OXPHOS inhibitors.

Quantitative Efficacy and Safety Data

GaMF1.39 has demonstrated potent activity against mycobacteria and a favorable preliminary safety profile. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of **GaMF1.39**

Assay	Organism/System	Parameter	Value	Reference
Minimum Inhibitory Concentration	M. tuberculosis	MIC_{50}	3.0 μM	
Minimum Inhibitory Concentration	M. bovis BCG	MIC_{50}	6.8 μM	
Minimum Inhibitory Concentration	M. bovis BCG	MIC_{90}	12.2 μM	
Intracellular ATP Inhibition	M. bovis BCG	IC_{50}	3.3 μM	
NADH-driven ATP Synthesis	M. bovis BCG IMVs	IC_{50}	$51.6 \pm 1.35 \text{ nM}$	
Succinate-driven ATP Synthesis	M. bovis BCG IMVs	IC_{50}	71 nM	

Table 2: Comparative Efficacy of GaMF1

Organism	Parameter	Value	Reference
M. smegmatis	MIC_{50}	11 μM	
M. bovis BCG	MIC_{50}	17 μM	
M. tuberculosis	MIC_{50}	33 μM	

Table 3: Preclinical Safety and Stability

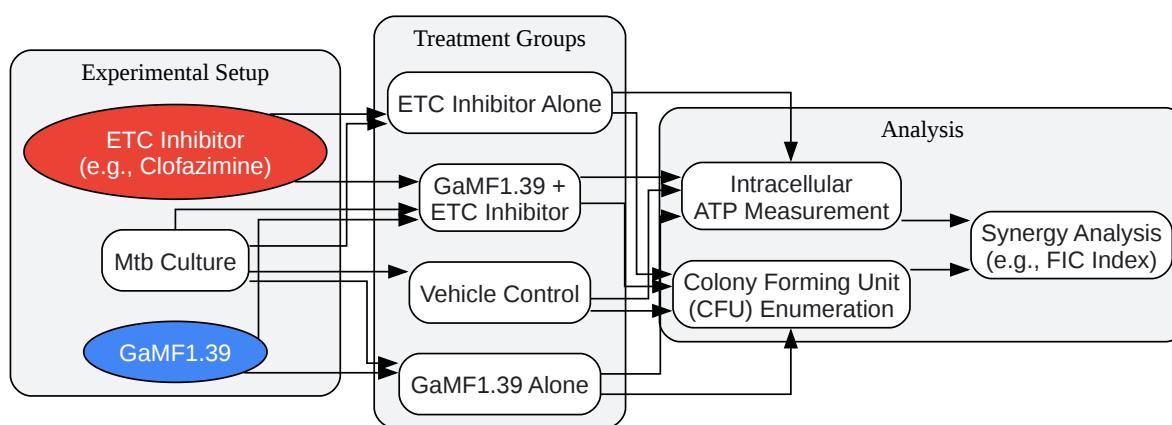
Assay	System	Observation	Reference
Toxicity	Zebrafish Embryos	No toxicity observed at 3, 9, and 30 μ M	
Metabolic Stability	Mouse Liver Microsomes	Metabolically stable	

Enhanced Activity in Combination Therapies

A significant finding in the development of **GaMF1.39** is its enhanced antitubercular activity when used in combination with other inhibitors of the electron transport chain (ETC).

Synergistic effects have been observed with clofazimine (an NADH dehydrogenase inhibitor), Telacebec (Q203, a cytochrome bcc:aa₃ inhibitor), and TBAJ-876 (another F-ATP synthase inhibitor). These combinations lead to a more profound inhibition of ATP synthesis, suggesting a promising strategy to shorten tuberculosis chemotherapy.

The workflow for assessing these drug-drug interactions is depicted below.



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Workflow for combination therapy studies.

Detailed Experimental Protocols

The following are methodologies for key experiments performed during the evaluation of **GaMF1.39**.

5.1. ATP Synthesis Assay in Inverted Membrane Vesicles (IMVs)

- Preparation of IMVs: *M. bovis* BCG or *M. smegmatis* cells are harvested, washed, and resuspended in a lysis buffer. Cells are disrupted by sonication or a French press. The cell lysate is centrifuged to remove intact cells and debris. The supernatant is then ultracentrifuged to pellet the membrane fraction. The resulting pellet, containing the IMVs, is resuspended in a suitable buffer.
- Assay Procedure: The reaction mixture contains IMVs, a respiratory substrate (e.g., NADH or succinate), and ADP. The reaction is initiated by the addition of the substrate. The synthesis of ATP is monitored over time using a luciferin-luciferase-based assay, which produces a luminescent signal proportional to the ATP concentration.
- Inhibition Studies: To determine the IC₅₀, the assay is performed in the presence of varying concentrations of **GaMF1.39**. The rate of ATP synthesis at each concentration is measured and compared to a vehicle control.

5.2. Intracellular Activity in Macrophage Infection Model

- Cell Culture and Infection: THP-1 human monocytic cells are differentiated into macrophages using PMA (phorbol 12-myristate 13-acetate). The differentiated macrophages are then infected with *M. tuberculosis* at a specified multiplicity of infection (MOI).
- Compound Treatment: After allowing for phagocytosis, extracellular bacteria are removed by washing. The infected macrophages are then treated with different concentrations of **GaMF1.39**.
- Assessment of Bacterial Viability: At various time points post-treatment, the macrophages are lysed to release intracellular bacteria. The number of viable bacteria is determined by plating serial dilutions of the lysate on 7H10 agar plates and counting the colony-forming units (CFUs) after incubation.

5.3. Zebrafish Embryo Toxicity Assay

- **Embryo Exposure:** Fertilized zebrafish embryos are collected and placed in a multi-well plate.
- **Treatment:** The embryos are exposed to a range of concentrations of **GaMF1.39** dissolved in the embryo medium. A vehicle control (e.g., DMSO) is run in parallel.
- **Monitoring and Endpoint:** The embryos are monitored daily for several days. Key endpoints include mortality, hatching rate, and the presence of any morphological abnormalities (e.g., pericardial edema, spinal curvature).

5.4. Molecular Docking

- **Protein and Ligand Preparation:** The 3D structure of the mycobacterial F-ATP synthase (specifically the γ subunit) is obtained from a protein databank or generated through homology modeling. The 3D structure of **GaMF1.39** is prepared using computational chemistry software, and its energy is minimized.
- **Docking Simulation:** A molecular docking program is used to predict the binding pose of **GaMF1.39** within the identified binding site on the γ subunit. The simulation explores various conformations and orientations of the ligand.
- **Analysis:** The resulting poses are scored based on their predicted binding affinity. The interactions between **GaMF1.39** and the amino acid residues of the protein are analyzed to understand the molecular basis of binding.

Conclusion and Future Directions

GaMF1.39 is a novel and potent bactericidal agent that targets the F-ATP synthase of *M. tuberculosis*. Its distinct mechanism of action, efficacy in infected macrophages, and synergistic activity with other antitubercular agents make it a promising candidate for further development. The favorable safety profile in zebrafish embryos and its metabolic stability warrant further investigation in more advanced preclinical models, such as *Mtb*-infected mouse models, to fully evaluate its therapeutic potential.

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